molecular formula C8H9Cl2NO2S B6172023 ethyl 3-(2,5-dichloro-1,3-thiazol-4-yl)propanoate CAS No. 2460751-37-3

ethyl 3-(2,5-dichloro-1,3-thiazol-4-yl)propanoate

Cat. No.: B6172023
CAS No.: 2460751-37-3
M. Wt: 254.1
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Description

Ethyl 3-(2,5-dichloro-1,3-thiazol-4-yl)propanoate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of two chlorine atoms at positions 2 and 5 on the thiazole ring, and an ethyl ester group attached to the propanoate chain. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of ethyl 3-(2,5-dichloro-1,3-thiazol-4-yl)propanoate typically involves the reaction of 2,5-dichloro-1,3-thiazole with ethyl 3-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Ethyl 3-(2,5-dichloro-1,3-thiazol-4-yl)propanoate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like DMF, dichloromethane, and ethanol, as well as catalysts and bases to facilitate the reactions .

Mechanism of Action

The mechanism of action of ethyl 3-(2,5-dichloro-1,3-thiazol-4-yl)propanoate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions .

Properties

CAS No.

2460751-37-3

Molecular Formula

C8H9Cl2NO2S

Molecular Weight

254.1

Purity

95

Origin of Product

United States

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